molecular formula C12H12O3S B3060171 Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate CAS No. 187753-63-5

Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate

Cat. No.: B3060171
CAS No.: 187753-63-5
M. Wt: 236.29
InChI Key: JENNSWCOSDESKR-UHFFFAOYSA-N
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Description

Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate (CAS 187753-63-5) is a high-purity benzo[b]thiophene derivative of significant interest in medicinal chemistry and organic synthesis. This compound, with the molecular formula C12H12O3S and a molecular weight of 236.29 g/mol, serves as a versatile chemical building block . The benzo[b]thiophene core is a privileged pharmacophore in drug discovery, known for its diverse biological attributes and its role as a bio-isosteric replacement for phenyl rings, which can enhance metabolic stability and binding affinity in target molecules . Researchers utilize this and related thiophene carboxylates in the synthesis of complex heterocyclic systems and as intermediates in developing compounds with potential pharmacological activities . Its specific molecular structure, featuring both ester and methoxy functional groups, makes it a valuable precursor for further synthetic modification. This product is strictly For Research Use Only (RUO) and is intended for use in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 4-methoxy-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3S/c1-3-15-12(13)11-7-8-9(14-2)5-4-6-10(8)16-11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENNSWCOSDESKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2S1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201249233
Record name Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187753-63-5
Record name Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187753-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of ethyl 4-methoxybenzo[b]thiophene-2-carboxylate typically involves the reaction of 4-methoxybenzoyl chloride with ethyl thioglycolate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by cyclization to form the benzothiophene ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impact

Halogen-Substituted Derivatives
  • Ethyl 7-Bromobenzo[b]thiophene-2-carboxylate: Synthesized via a ring-closure reaction using 3-bromo-2-fluorobenzaldehyde and ethyl mercaptoacetate in acetonitrile .
  • Ethyl 6-Halogenobenzo[b]thiophene-2-carboxylates (Cl, F, CF₃): Halogen substituents at the 6-position (e.g., 6-chloro, 6-fluoro, 6-trifluoromethyl) improve antimicrobial activity against multidrug-resistant Staphylococcus aureus, with MIC values ranging from 2–8 µg/mL .
Amino-Functionalized Derivatives
  • Ethyl 3-Aminobenzo[b]thiophene-2-carboxylate: Used as a precursor for fluorescent sensors (e.g., ratiometric Schiff base sensors for In³⁺ and Pb²⁺ detection). The amino group enables conjugation with aldehydes, forming imine linkages critical for ion recognition .
  • Ethyl 5-Amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate: Exhibits potent cytotoxicity against MCF-7, NCI-H460, and SF-268 cancer cell lines (IC₅₀: 0.8–2.1 µM), surpassing doxorubicin in selectivity .
Oxo- and Hydroxy-Substituted Derivatives
  • Ethyl 5-Hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate: Features a quinone-like structure with redox-active oxo groups. This derivative shows a melting point of 174–178°C and is synthesized via acetylation and hydrolysis steps .
  • Ethyl 4,5,7-Triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate: Polar acetoxy groups increase solubility in organic solvents (e.g., ethanol), with a melting point of 153–156°C .
Methoxy-Substituted Derivatives
  • Ethyl 4-Methoxybenzo[c]isoxazole-3-carboxylate : Shares the methoxy group but replaces the thiophene ring with an isoxazole, reducing aromaticity and altering bioactivity .

Physical and Spectral Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (NMR, HRMS) Reference
Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate Not reported 236.28 Not available
Ethyl 7-bromobenzo[b]thiophene-2-carboxylate Not reported 285.17 ¹H NMR (DMSO-d6): δ 1.35 (t, 3H), 4.32 (q, 2H)
Ethyl 5-hydroxy-4,7-dioxo-3-phenyl derivative 174–178 368.36 ¹³C NMR: δ 165.2 (C=O), 113.4 (C-OH)
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate >270 207.25 HRMS-ESI: [M+H]⁺ calc. 208.0634, found 208.0634

Biological Activity

Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound features a benzothiophene core, which contributes to its biological activity. The compound has the following chemical formula:

  • Molecular Formula : C12_{12}H12_{12}O3_{3}S
  • Molecular Weight : 236.29 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound has been tested against bacteria and fungi, showing promising results that suggest its potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

This compound has garnered attention for its anticancer properties . Studies have demonstrated its ability to induce apoptosis in cancer cells, particularly in breast cancer models. The compound has been shown to significantly reduce tumor mass in vivo, indicating its potential as a chemotherapeutic agent .

Case Study : In one study, mice bearing tumors treated with this compound exhibited a reduction in tumor weight by approximately 54% compared to control treatments, highlighting its effectiveness as an antitumor agent .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and receptors. This interaction can lead to disrupted cellular processes that are critical for the survival and proliferation of pathogenic organisms and cancer cells.

In Vitro Studies

In vitro studies have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines. For instance, it has been reported that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation pathways .

In Vivo Studies

In vivo experiments using tumor-bearing mice have shown that administration of the compound results in a marked decrease in tumor volume and weight. The observed antitumor activity was accompanied by a restoration of normal liver enzyme levels, suggesting a protective effect against chemotherapy-induced toxicity .

Data Summary Table

Biological Activity Observation Reference
AntimicrobialEffective against various pathogens
AnticancerReduced tumor mass by 54% in vivo
Apoptosis InductionInduces apoptosis via caspase pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate
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Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate

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